6-chloro-7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one typically involves the reaction of 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
6-chloro-7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
Uniqueness
6-chloro-7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-methoxybenzyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development .
Properties
Molecular Formula |
C19H17ClO4 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
6-chloro-7-[(2-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C19H17ClO4/c1-11-12(2)19(21)24-17-9-18(15(20)8-14(11)17)23-10-13-6-4-5-7-16(13)22-3/h4-9H,10H2,1-3H3 |
InChI Key |
ZJYOSCMQWPXWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3OC)C |
Origin of Product |
United States |
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